3,5-Difluoro-4-(trifluoromethyl)benzonitrile
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)benzonitrile: is an organic compound characterized by the presence of both fluorine and nitrile functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and lipophilicity to the molecule, enhancing its utility in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a nitrile group onto a benzene ring. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. Subsequent diazotization and Sandmeyer reaction introduce the nitrile group. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate efficient fluorination and nitrile introduction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion to 3,5-difluoro-4-(trifluoromethyl)benzylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique properties enhance the stability and bioavailability of target molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable component in the development of new therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Difluorobenzonitrile
Comparison: Compared to these similar compounds, 3,5-Difluoro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both difluoro and trifluoromethyl groups. This combination imparts enhanced stability and reactivity, making it more versatile in various applications. The trifluoromethyl group, in particular, provides significant lipophilicity and metabolic stability, which are advantageous in drug design .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJKQADKFUOYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258954 | |
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-30-6 | |
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261945-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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